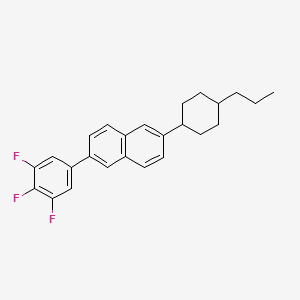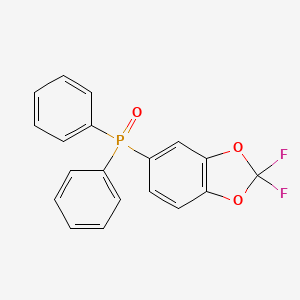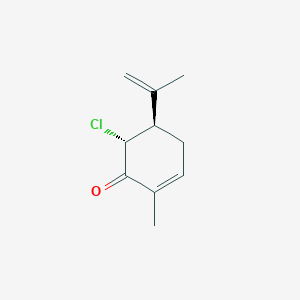
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is a complex organic compound characterized by its unique structural features It consists of a naphthalene core substituted with a propylcyclohexyl group and a trifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where the naphthalene core is alkylated with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluorophenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction using trifluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the propylcyclohexyl group may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexyl)
- 4-Propyl-4’-(4-trifluoromethoxyphenyl)-1,1’-bi(cyclohexyl)
Uniqueness
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
318472-22-9 |
|---|---|
Fórmula molecular |
C25H25F3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(4-propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-9-20-13-21(11-10-19(20)12-18)22-14-23(26)25(28)24(27)15-22/h8-17H,2-7H2,1H3 |
Clave InChI |
XOSOKQSXZRJSBH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)



![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)

![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)



![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)


